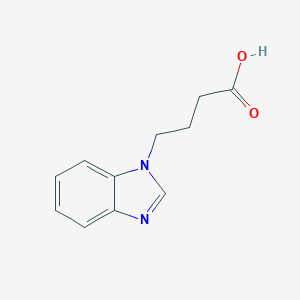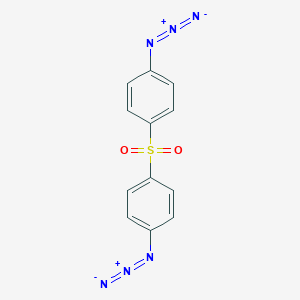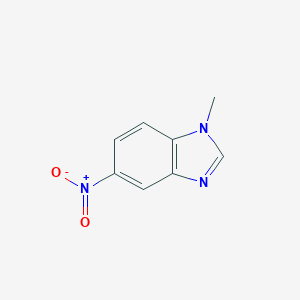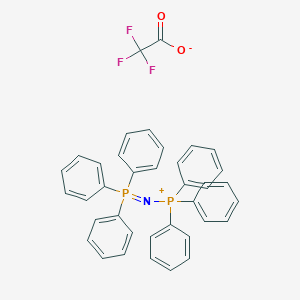
1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium 2,2,2-trifluoroacetate” is a complex chemical compound used in diverse scientific research . This compound possesses unique properties that make it valuable for studies involving catalysis, organic synthesis, and material science.
Molecular Structure Analysis
The molecular formula of the compound is C36H30NP2.C2F3O2 . The exact molecular structure is not provided in the search results.Wissenschaftliche Forschungsanwendungen
Use as a Pharmaceutical and Chemical Intermediate
Field
Pharmaceutical and Chemical Industry
Application
“Bis(triphenylphosphine)iminium trifluoroacetate” is used as an intermediate in the pharmaceutical and chemical industries .
Method of Application
The specific methods of application can vary widely depending on the particular synthesis or process being carried out. As an intermediate, it would be used in a stepwise manner in the synthesis of a final product.
Results or Outcomes
The outcomes would depend on the specific synthesis or process. As an intermediate, its successful use would contribute to the successful synthesis of the final product.
Use in Synthetic and Kinetic Studies
Field
Chemistry
Application
The bis(triphenylphosphine)iminium cation has been used extensively as the counter ion in synthetic and kinetic studies .
Method of Application
Its salts are commonly very soluble and dissociate well in a number of aprotic solvents , thus allowing more homogeneous reactions and facilitating the study of their kinetics .
Results or Outcomes
The use of this compound has facilitated the study of reaction kinetics in aprotic solvents .
Use in Cascade Reactions
Field
Organic Chemistry
Application
“Bis(triphenylphosphine)iminium trifluoroacetate” has been used as a reactant in cascade reactions for the enantioselective synthesis of indane derivatives .
Method of Application
This compound is used as a reactant in a stepwise manner in the synthesis of indane derivatives .
Results or Outcomes
The use of this compound has facilitated the synthesis of indane derivatives .
Use in Azide-Alkyne Cycloaddition
Application
“Bis(triphenylphosphine)iminium trifluoroacetate” has been used in the Cu (i)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction of tetrazolo [1,5-a]pyridines and alkynes .
Method of Application
This compound is used as a reactant in a stepwise manner in the synthesis of tetrazolo [1,5-a]pyridines and alkynes .
Results or Outcomes
The use of this compound has facilitated the synthesis of tetrazolo [1,5-a]pyridines and alkynes .
Use in Synthesis of 1,2-Dioxanes
Application
“Bis(triphenylphosphine)iminium trifluoroacetate” has been used as a reactant for the synthesis of 1,2-dioxanes with antitrypanosomal activity .
Method of Application
This compound is used as a reactant in a stepwise manner in the synthesis of 1,2-dioxanes .
Results or Outcomes
The use of this compound has facilitated the synthesis of 1,2-dioxanes with antitrypanosomal activity .
Safety And Hazards
Eigenschaften
IUPAC Name |
2,2,2-trifluoroacetate;triphenyl-[(triphenyl-λ5-phosphanylidene)amino]phosphanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30NP2.C2HF3O2/c1-7-19-31(20-8-1)38(32-21-9-2-10-22-32,33-23-11-3-12-24-33)37-39(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36;3-2(4,5)1(6)7/h1-30H;(H,6,7)/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLHFNFVQBXEPE-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=N[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.C(=O)(C(F)(F)F)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H30F3NO2P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600070 |
Source


|
| Record name | Triphenyl-N-(triphenyl-lambda~5~-phosphanylidene)-lambda~5~-phosphaniminium trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
651.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium 2,2,2-trifluoroacetate | |
CAS RN |
116405-43-7 |
Source


|
| Record name | Triphenyl-N-(triphenyl-lambda~5~-phosphanylidene)-lambda~5~-phosphaniminium trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,4,6-Trinitrophenyl)amino]ethanol](/img/structure/B182896.png)

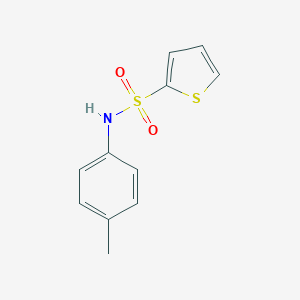
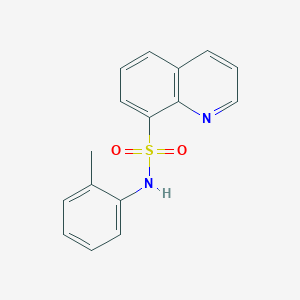
![2-[(Octadecylimino)methyl]phenol](/img/structure/B182903.png)
![1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acid](/img/structure/B182904.png)

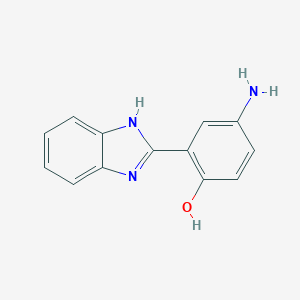
![2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline](/img/structure/B182909.png)
